

In-Depth Technical Guide: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B1297075

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

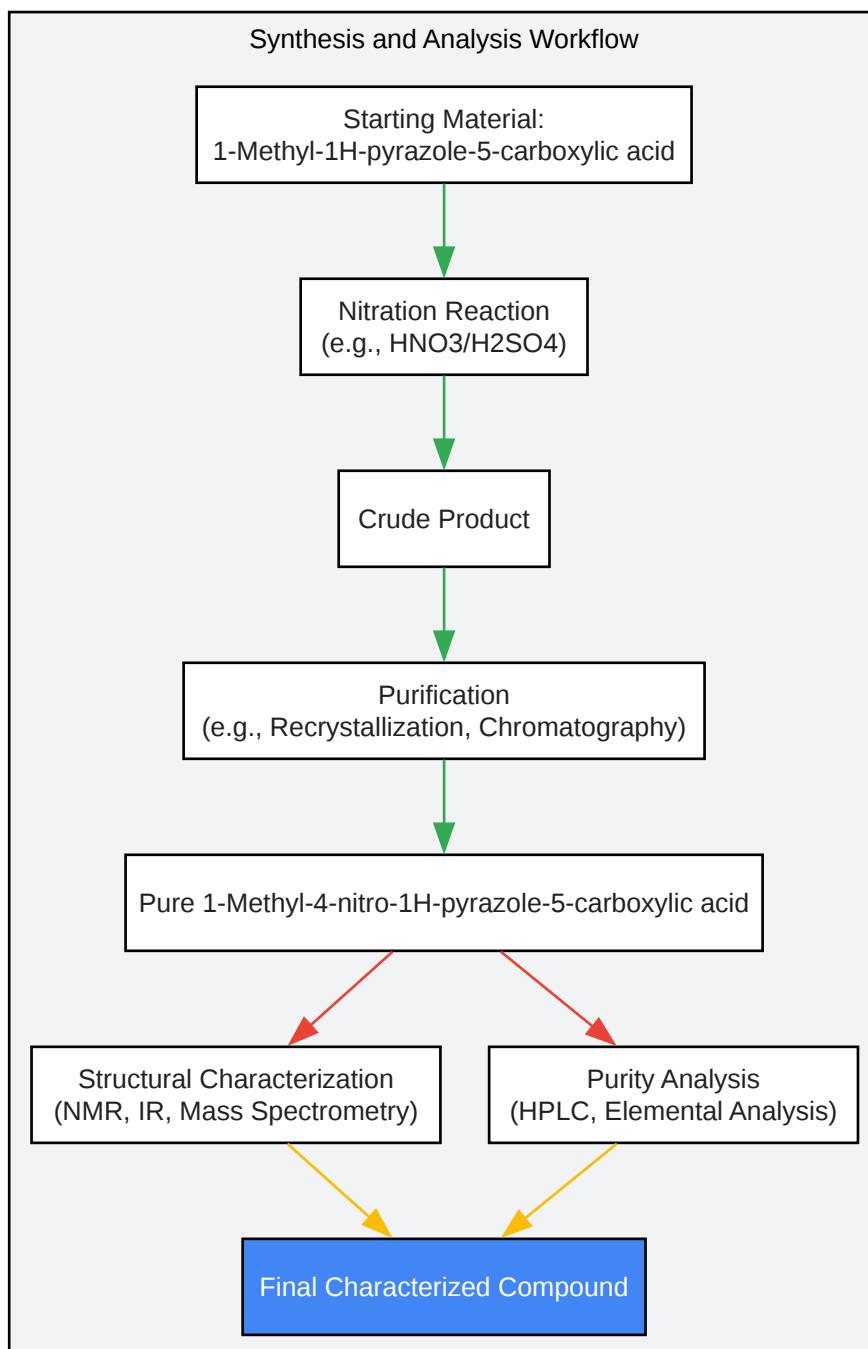
This technical guide provides a detailed overview of the physicochemical properties and a hypothetical framework for the synthesis and analysis of **1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid**. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Properties

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a nitro group, and a carboxylic acid moiety. Its chemical structure suggests potential applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the nitro group, a known pharmacophore, indicates that this compound and its derivatives could exhibit a range of biological activities.

Molecular Weight and Formula

The molecular formula of **1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid** is C₅H₅N₃O₄. The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below summarizes the atomic composition and the calculated molecular weight of the compound.


Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	5	12.011	60.055
Hydrogen	H	5	1.008	5.040
Nitrogen	N	3	14.007	42.021
Oxygen	O	4	15.999	63.996
Total		171.112		

Hypothetical Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid** are not readily available in the public domain, a plausible synthetic route can be extrapolated from established methods for the nitration of pyrazole derivatives. The synthesis of the related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, is achieved through the nitration of its precursor, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. A similar approach is proposed here.

Proposed Synthesis Workflow

The logical workflow for the synthesis and characterization of **1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid** would involve the nitration of a suitable precursor followed by purification and comprehensive analytical characterization.

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

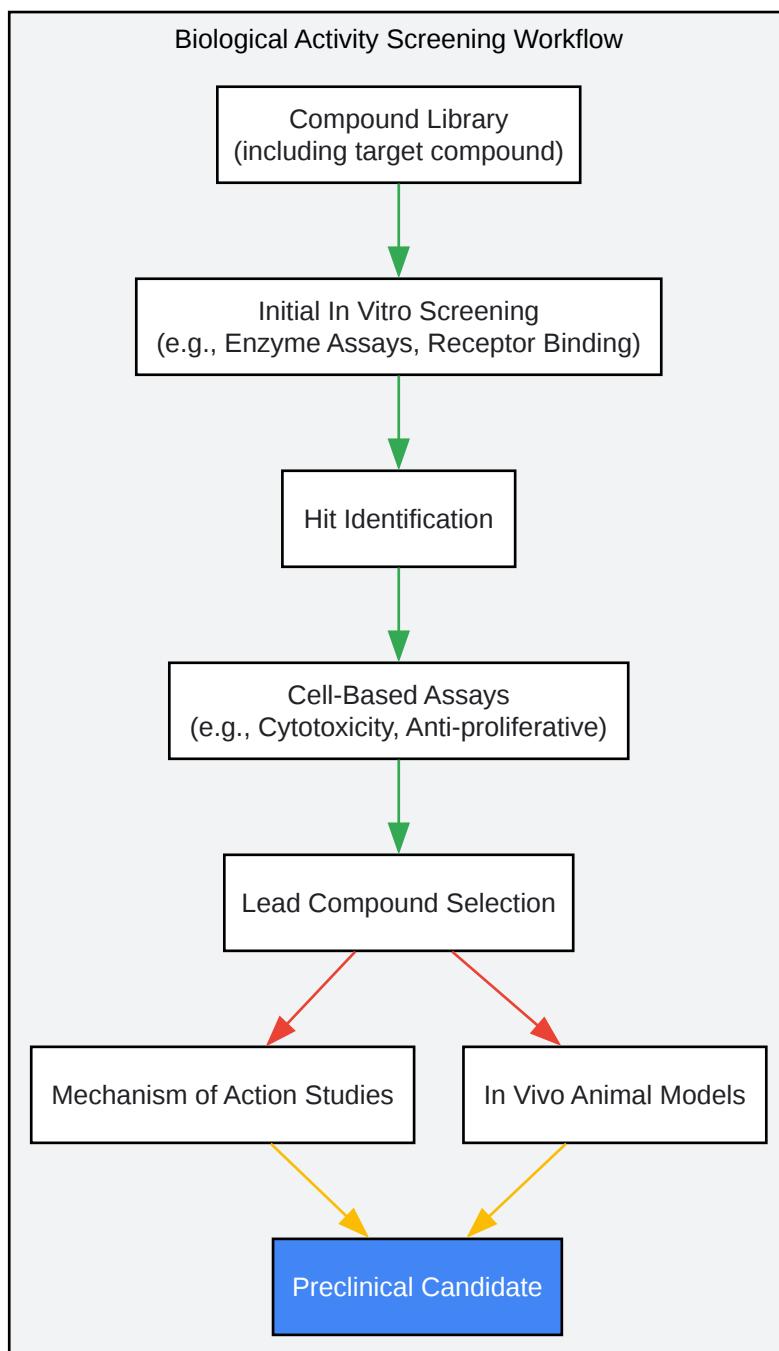
General Experimental Protocol for Nitration

The following is a generalized protocol for the nitration of a pyrazolecarboxylic acid, which would require optimization for the specific synthesis of **1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid**.

Materials:

- 1-Methyl-1H-pyrazole-5-carboxylic acid (starting material)
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice bath
- Distilled water
- Appropriate organic solvent for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:


- In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a stoichiometric amount of 1-Methyl-1H-pyrazole-5-carboxylic acid to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.
- Maintain the temperature of the reaction mixture below 10°C throughout the addition.
- After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25°C) for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.
- Purify the crude product by recrystallization from a suitable solvent to obtain the pure **1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid**.

- Dry the purified product under vacuum.

Potential Biological Significance and Future Directions

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitro group in the target compound is an interesting feature, as it can be bioreduced in vivo to form reactive nitrogen species that may have cytotoxic or signaling effects.

A hypothetical workflow for investigating the biological activity of this compound is presented below. This workflow outlines the logical progression from in vitro screening to more complex cellular and in vivo models.

[Click to download full resolution via product page](#)

Caption: Biological Activity Screening Workflow.

Future research on **1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid** could focus on the synthesis of a library of its derivatives to explore structure-activity relationships (SAR).

Investigations into its mechanism of action, particularly the role of the nitro group, could unveil novel therapeutic targets and applications.

- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297075#1-methyl-4-nitro-1h-pyrazole-5-carboxylic-acid-molecular-weight\]](https://www.benchchem.com/product/b1297075#1-methyl-4-nitro-1h-pyrazole-5-carboxylic-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com